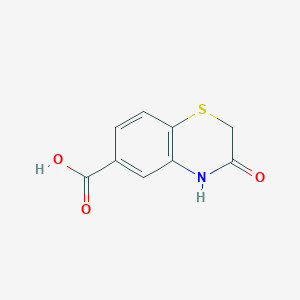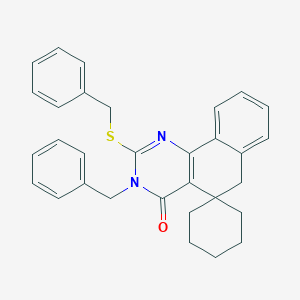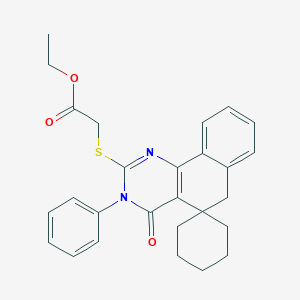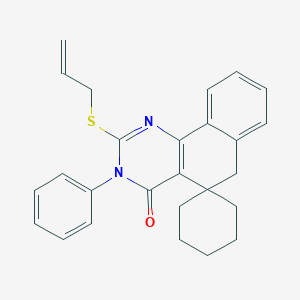![molecular formula C18H13BrN2O3S B188497 N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide CAS No. 5873-29-0](/img/structure/B188497.png)
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, also known as BTEC, is a novel synthetic compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BTEC is a thiophene-based compound that has been synthesized using a specific method, which will be discussed in detail in This paper aims to provide an overview of BTEC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, including AKT and ERK, which are involved in various cellular processes, including cell growth, proliferation, and survival. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has also been shown to regulate the expression of different genes, including those involved in inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have different biochemical and physiological effects, depending on the research application. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been shown to inhibit the activity of different protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and survival. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high purity and yield, which make it a suitable compound for various research applications. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide is also stable under different conditions, making it easy to handle and store. However, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has some limitations, including its relatively high cost and limited availability, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research on N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide, including the development of new synthetic methods to improve its yield and purity, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in different fields, including medicinal chemistry, pharmacology, and biochemistry. N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide may also be used as a lead compound for the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-bromobenzamide with furfural to obtain the intermediate product, which is then reacted with thiophene-2-carboxylic acid to yield the final product. The synthesis of N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been optimized to obtain high yields and purity, making it a suitable compound for various research applications.
Aplicaciones Científicas De Investigación
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been studied for its effects on different cellular pathways, including the inhibition of protein kinases and the regulation of gene expression. In biochemistry, N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide has been used to study the structure and function of different proteins and enzymes.
Propiedades
Número CAS |
5873-29-0 |
|---|---|
Nombre del producto |
N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide |
Fórmula molecular |
C18H13BrN2O3S |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
N-[3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3S/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23) |
Clave InChI |
QBBYWHWSPMTEME-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
Otros números CAS |
5873-29-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



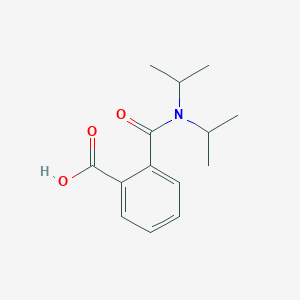
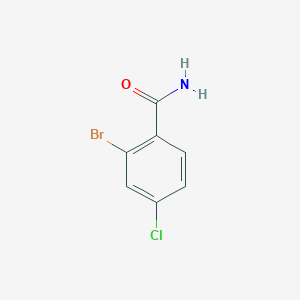

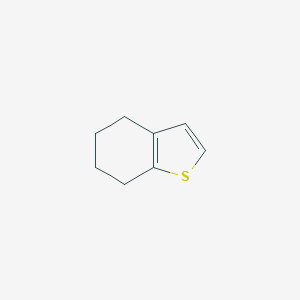

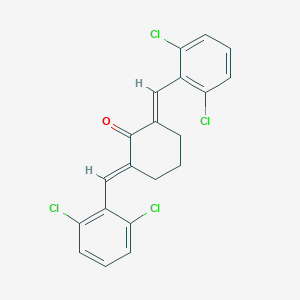
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)

